
Boc-4-bromo-D-phenylalanine ethyl ester
描述
Boc-4-bromo-D-phenylalanine ethyl ester: is a chemical compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol . It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with ethanol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-D-phenylalanine ethyl ester typically involves the following steps:
Protection of the amino group: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected D-phenylalanine is then brominated at the para position of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The carboxyl group of the brominated Boc-protected D-phenylalanine is esterified with ethanol in the presence of a catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and reagent concentrations .
化学反应分析
Types of Reactions:
Substitution Reactions: Boc-4-bromo-D-phenylalanine ethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Major Products Formed:
- Substitution reactions yield various substituted phenylalanine derivatives.
- Deprotection yields 4-bromo-D-phenylalanine.
- Ester hydrolysis yields 4-bromo-D-phenylalanine carboxylic acid .
科学研究应用
Chemistry: : Boc-4-bromo-D-phenylalanine ethyl ester is widely used in peptide synthesis as a building block. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Biology: : In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: : It is used in the development of peptide-based drugs and as a precursor for the synthesis of bioactive peptides with potential therapeutic applications.
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and as an intermediate in the production of active pharmaceutical ingredients (APIs) .
作用机制
The mechanism of action of Boc-4-bromo-D-phenylalanine ethyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The bromine atom can also be involved in substitution reactions, allowing for further functionalization of the molecule .
相似化合物的比较
Similar Compounds
Boc-4-bromo-L-phenylalanine ethyl ester: Similar structure but with the L-enantiomer of phenylalanine.
Boc-3-bromo-D-phenylalanine ethyl ester: Bromination at the meta position instead of the para position.
Boc-4-chloro-D-phenylalanine ethyl ester: Chlorine atom instead of bromine.
Uniqueness: : Boc-4-bromo-D-phenylalanine ethyl ester is unique due to its specific bromination pattern and the D-configuration of phenylalanine. This configuration and substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from its analogs .
属性
IUPAC Name |
ethyl (2R)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUIFZPZLFHKN-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


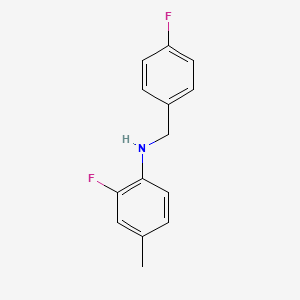
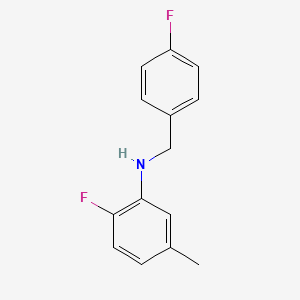
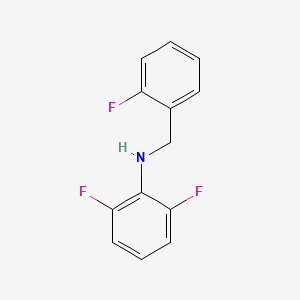
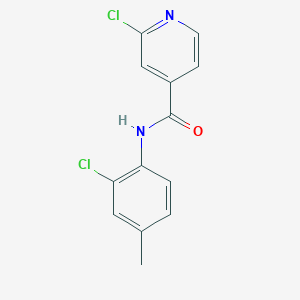
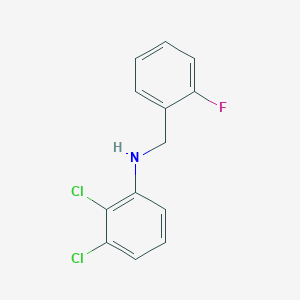
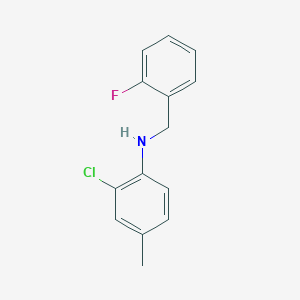

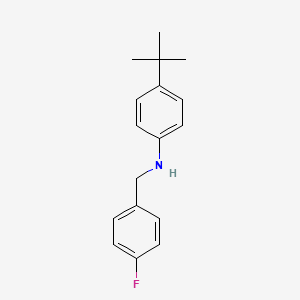
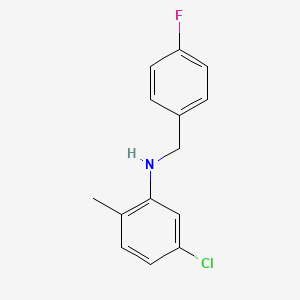
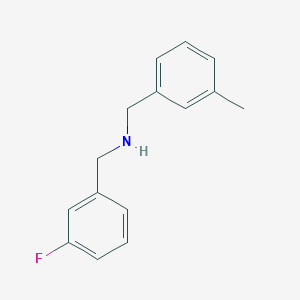


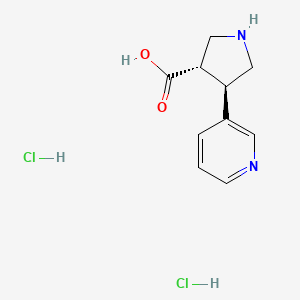
![N,N'-bis(dodecyl)-3,6-dithienyl-1,4-diketopyrrolo[3,4-c]pyrrole](/img/structure/B3341818.png)
